Methyl alpha-bromo-2-chlorophenylacetate
Overview
Description
Methyl alpha-bromo-2-chlorophenylacetate, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Safety and Remediation
Alternative Fumigants through Drip Irrigation Systems : Research discusses the application of water-soluble formulations of alternative fumigants, which could potentially include compounds similar to Methyl alpha-bromo-2-chlorophenylacetate, through drip irrigation systems. This method is highlighted as economical and environmentally friendly, reducing worker exposure and potentially allowing for the combination of fumigants (Ajwa et al., 2002).
Biodegradation of Methyl Halides : A review of bacterial methyl halide degradation discusses the biochemistry and genetics of microbes capable of degrading methyl halides, a category that includes a variety of environmentally hazardous compounds. This research is crucial for understanding the role of microbes in mitigating ozone depletion caused by such emissions (McDonald et al., 2002).
Biological Implications and Toxicology
Toxicity Studies of Related Compounds : The toxic effects of chlorophenols, which share some structural similarities with the compound , on fish were reviewed. This study emphasizes the oxidative stress and other toxic mechanisms triggered by chlorophenols, highlighting the potential environmental and biological risks posed by chlorinated compounds (Ge et al., 2017).
Environmental Chemicals and Epigenetics : A review on the epigenetic effects of environmental chemicals, including those related to methyl bromide and possibly similar compounds, underscores the heritable changes in gene expression that can occur without changes to the DNA sequence. This research is pivotal for assessing the long-term impacts of environmental pollutants on human health and genetics (Baccarelli & Bollati, 2009).
Mechanism of Action
Mode of Action
It is known to be useful in the substitution of novel aryl piperidine or piperazine compounds . This suggests that it may interact with its targets by substituting itself in place of other molecules, thereby altering the structure and function of the target molecules .
Biochemical Pathways
It is known to be involved in the substitution of novel aryl piperidine or piperazine compounds . This suggests that it may play a role in the biochemical pathways involving these compounds.
Result of Action
Its role in the substitution of novel aryl piperidine or piperazine compounds suggests that it may alter the structure and function of these compounds, potentially leading to changes in cellular processes .
Safety and Hazards
“Methyl alpha-bromo-2-chlorophenylacetate” is classified as dangerous. It causes severe skin burns and eye damage and may be corrosive to metals . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If swallowed, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with the skin, take off immediately all contaminated clothing and rinse skin with water .
Biochemical Analysis
Biochemical Properties
Methyl alpha-bromo-2-chlorophenylacetate plays a significant role in biochemical reactions, particularly in the substitution of aryl piperidine or piperazine compounds . It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to the presence of the bromine and chlorine atoms, which make it a potent electrophile. These interactions are crucial for the synthesis of complex molecules in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is heat-sensitive and should be stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a reduction in its efficacy and potential changes in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating biochemical pathways and influencing cellular function. At high doses, this compound can cause toxic or adverse effects, including severe skin burns and eye damage . It is essential to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects.
Properties
IUPAC Name |
methyl 2-bromo-2-(2-chlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBUCZUZRQQJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444113 | |
Record name | Methyl alpha-bromo-2-chlorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85259-19-4 | |
Record name | Benzeneacetic acid, α-bromo-2-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85259-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl alpha-bromo-2-chlorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: Why is Methyl alpha-bromo-2-chlorophenylacetate considered a beneficial starting material for synthesizing anti-platelet aggregation compounds like Clopidogrel and its isomers?
A1: this compound offers several advantages as a starting material compared to using Clopidogrel itself. Firstly, it is significantly cheaper and more readily available [, ]. This makes the synthesis process more cost-effective and accessible for larger-scale production. Secondly, its use simplifies the synthetic route, leading to milder reaction conditions and a safer operating process []. This contributes to a more efficient and environmentally friendly synthesis with a higher yield of the desired product.
Q2: How does the synthetic route utilizing this compound differ from conventional methods for synthesizing Clopidogrel and its isomers?
A2: Traditional synthesis of Clopidogrel often involves multi-step processes with potentially hazardous reagents. The novel method utilizing this compound replaces Clopidogrel as the starting material and reacts it with thiophene-2-ethylamine in the presence of an acid-catcher, producing a key intermediate []. This intermediate then undergoes further reactions and cyclization to ultimately yield the desired anti-platelet aggregation compounds []. This streamlined approach reduces the complexity of the synthesis and improves the overall efficiency.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.